molecular formula C23H15N5OS B15104864 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene

9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene

Cat. No.: B15104864
M. Wt: 409.5 g/mol
InChI Key: NSKQSDHTWMTICC-UHFFFAOYSA-N
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Description

The compound 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene is a complex organic molecule featuring multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene typically involves multi-step organic reactions. One common approach is the Cu-catalyzed click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4 . This method leverages the high efficiency and selectivity of click chemistry to construct the desired heterocyclic framework.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene can undergo various chemical reactions, including:

  • Oxidation : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
  • Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
  • Substitution : Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution on the phenyl ring can introduce various functional groups.

Scientific Research Applications

9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct photophysical and chemical properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C23H15N5OS

Molecular Weight

409.5 g/mol

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C23H15N5OS/c1-2-8-15(9-3-1)22-27-26-20(29-22)14-30-23-25-17-11-5-4-10-16(17)21-24-18-12-6-7-13-19(18)28(21)23/h1-13H,14H2

InChI Key

NSKQSDHTWMTICC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC4=CC=CC=C4C5=NC6=CC=CC=C6N53

Origin of Product

United States

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